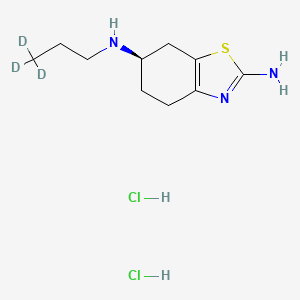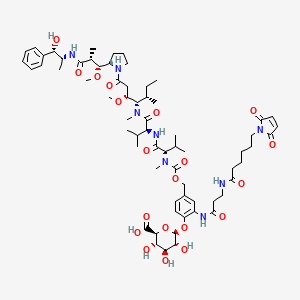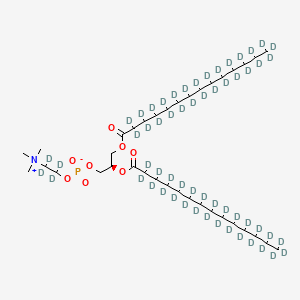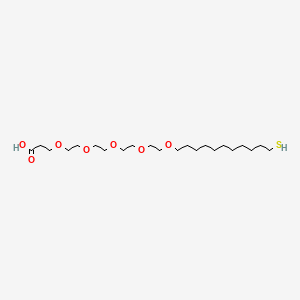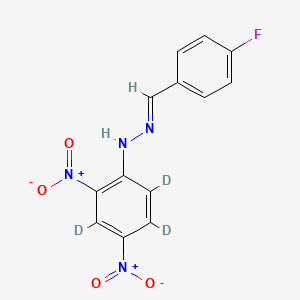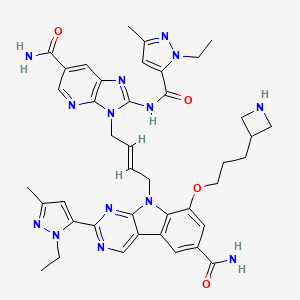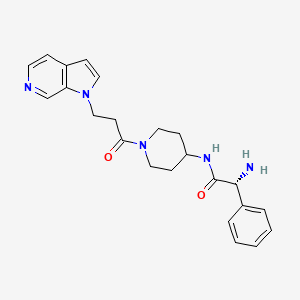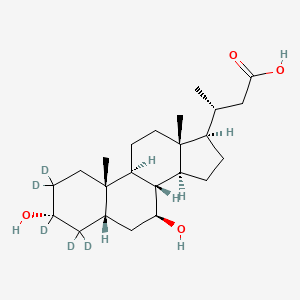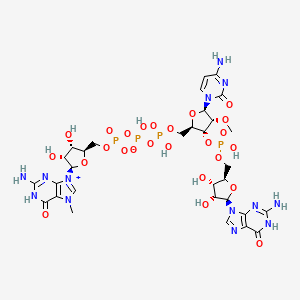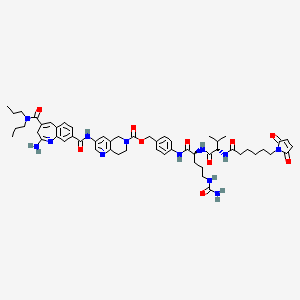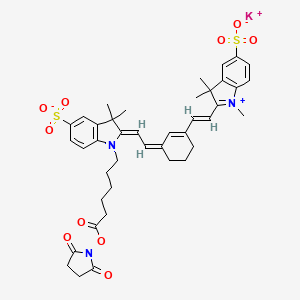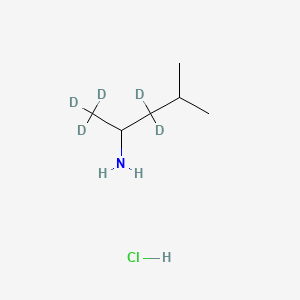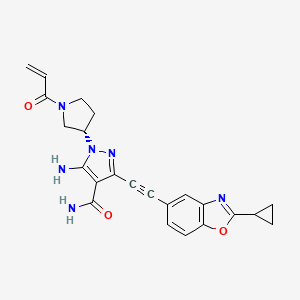
Fgfr-IN-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fgfr-IN-6 is a potent inhibitor of the fibroblast growth factor receptor (FGFR). FGFRs are a family of receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in numerous diseases, particularly cancers. This compound is designed to target and inhibit the activity of FGFRs, making it a valuable tool in cancer research and therapy .
准备方法
Synthetic Routes and Reaction Conditions: Fgfr-IN-6 is synthesized through a series of chemical reactions involving the formation of a core structure followed by functional group modifications. The synthesis typically involves the following steps:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve:
- Use of large-scale reactors for chemical synthesis.
- Implementation of continuous flow chemistry to enhance efficiency.
- Rigorous quality control measures to ensure consistency and safety of the final product .
化学反应分析
Types of Reactions: Fgfr-IN-6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学研究应用
Fgfr-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell biology to investigate the role of FGFR signaling in cellular processes such as proliferation and differentiation.
Medicine: Utilized in preclinical studies to evaluate its potential as a therapeutic agent for cancers and other diseases involving FGFR dysregulation.
Industry: Applied in the development of new drugs targeting FGFRs, contributing to the advancement of precision medicine
作用机制
Fgfr-IN-6 exerts its effects by binding to the tyrosine kinase domain of FGFRs, thereby inhibiting their enzymatic activity. This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately disrupting cellular processes such as proliferation and survival. The molecular targets of this compound include FGFR1, FGFR2, FGFR3, and FGFR4. The pathways involved in its mechanism of action include the phosphoinositide 3-kinase (PI3K) pathway and the mitogen-activated protein kinase (MAPK) pathway .
相似化合物的比较
Fgfr-IN-6 is unique compared to other FGFR inhibitors due to its high selectivity and potency. Similar compounds include:
Erdafitinib: A pan-FGFR inhibitor used in the treatment of urothelial carcinoma.
Pemigatinib: An FGFR1/2/3 inhibitor approved for cholangiocarcinoma.
Infigratinib: Another FGFR1/2/3 inhibitor used in cancer therapy
This compound stands out due to its specific binding affinity and ability to overcome resistance mutations that may limit the efficacy of other inhibitors .
属性
分子式 |
C23H22N6O3 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
5-amino-3-[2-(2-cyclopropyl-1,3-benzoxazol-5-yl)ethynyl]-1-[(3S)-1-prop-2-enoylpyrrolidin-3-yl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C23H22N6O3/c1-2-19(30)28-10-9-15(12-28)29-21(24)20(22(25)31)16(27-29)7-3-13-4-8-18-17(11-13)26-23(32-18)14-5-6-14/h2,4,8,11,14-15H,1,5-6,9-10,12,24H2,(H2,25,31)/t15-/m0/s1 |
InChI 键 |
NBNVYDZWWWPDRF-HNNXBMFYSA-N |
手性 SMILES |
C=CC(=O)N1CC[C@@H](C1)N2C(=C(C(=N2)C#CC3=CC4=C(C=C3)OC(=N4)C5CC5)C(=O)N)N |
规范 SMILES |
C=CC(=O)N1CCC(C1)N2C(=C(C(=N2)C#CC3=CC4=C(C=C3)OC(=N4)C5CC5)C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



